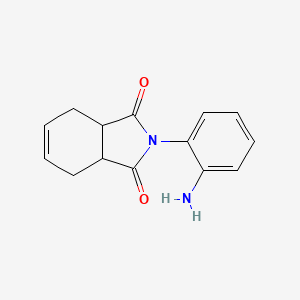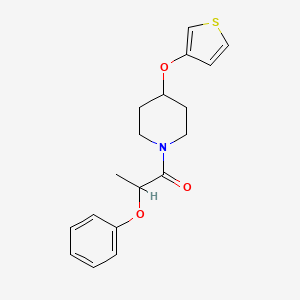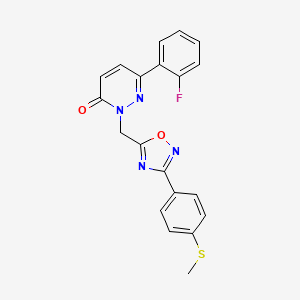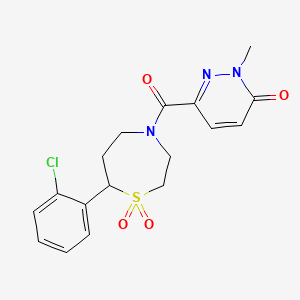![molecular formula C15H10F2N2O2 B2492390 N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-48-9](/img/structure/B2492390.png)
N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions designed to introduce specific functional groups, enabling the formation of the desired molecular structure. For example, a study by Prek et al. (2015) describes metal-free syntheses of 2,4,6-trisubstituted pyridines, which shares a structural motif with our compound of interest. The process utilizes enaminones derived from aryl or heteroaryl methyl ketones, which are then transformed through reactions with N,N-dimethylacetamide dimethyl acetal and ammonium acetate under microwave irradiation, showcasing a method that could be adapted for synthesizing similar complex molecules (Prek et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds often features a complex arrangement of atoms and bonds, leading to unique 3-dimensional conformations. Studies such as the one conducted by Özdemir et al. (2012) on pyridine-2,6-dicarboxamide derivatives, focus on crystal chemistry, single-crystal X-ray diffraction, and molecular orbital calculations to understand the intermolecular interactions and structural conformations that define the crystal structures of these compounds (Özdemir et al., 2012).
Chemical Reactions and Properties
The chemical reactivity and properties of such compounds are influenced by their molecular structure. For example, reactions of methyl ketones and (hetero)arylcarboxamides with N,N-dimethylacetamide dimethyl acetal leading to the synthesis of pyridine derivatives highlight the reactivity patterns and functional group transformations crucial for constructing the pyridine core of our compound of interest (Prek et al., 2015).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystallinity, are key to understanding their behavior in various conditions. The study by Malone et al. (1997) on similar compounds uses single-crystal X-ray diffraction and computational methods to explore the significant intermolecular interactions that influence the physical properties, such as solubility and crystallinity, of these materials (Malone et al., 1997).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemicals, stability under different conditions, and the ability to undergo specific reactions, define the practical applications of these compounds. The synthesis and reactions of pyridine derivatives, as discussed by Prek et al. (2015), illustrate the chemical versatility and potential applications of these compounds in various fields, including materials science and pharmaceuticals (Prek et al., 2015).
科学的研究の応用
Chemical Synthesis and Modification
Cyanation, Chlorination, and Nitration
The compound's derivatives undergo various chemical reactions like cyanation, chlorination, and nitration, leading to the creation of different derivatives with diverse chemical properties. These processes are fundamental in creating specialized compounds for various applications (Shiotani & Taniguchi, 1996).
Creation of Schiff’s Bases and Azetidinones
The compound is used in synthesizing Schiff’s bases and azetidinones, which show potential as antidepressants and nootropic agents. These derivatives indicate the compound's role in developing central nervous system (CNS) active agents (Thomas, Nanda, Kothapalli & Hamane, 2016).
Biochemical and Pharmacological Investigations
Inhibition of Fatty Acid Synthase
The compound, particularly its herbicide derivative diflufenican, inhibits fatty acid synthase in plants. This inhibition has implications for its use as a potential herbicide and in studying plant biochemistry (Ashton, Abulnaja, Pallett, Cole & Harwood, 1994).
Investigation in Human CB1 Inverse Agonists
Derivatives of this compound have been studied for their potential as human CB1 inverse agonists, indicating their role in exploring treatments for conditions like obesity and addiction (Meurer, Finke, Mills, Walsh, Toupence, Debenham, Goulet, Wang, Tong, Fong, Lao, Schaeffer, Chen, Shen, Stribling, Shearman, Strack & van der Ploeg, 2005).
Material Science and Coordination Chemistry
Role in Coordination Polymers
The compound's derivatives aid in the formation of coordination polymers with metals like copper and silver. This application is significant in material science and the synthesis of complex molecular architectures (Yeh, Chen & Wang, 2008).
DNA Binding Peptides
Derivatives of the compound are used in designing peptides that bind to DNA. This application is crucial for understanding DNA-protein interactions and developing novel therapeutic agents (Wade, Mrksich & Dervan, 1992).
Antimicrobial Research
- Synthesis and Antimicrobial Activity: Various derivatives of the compound are synthesized and evaluated for their antimicrobial properties. This research is integral in developing new antimicrobial agents (Abdel-rahman, Bakhite & Al-Taifi, 2002).
特性
IUPAC Name |
N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2/c1-8-2-5-13-12(18-8)7-14(21-13)15(20)19-11-4-3-9(16)6-10(11)17/h2-7H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTICOZJKDBIKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(3-nitrophenyl)-1H-pyrazol-5-yl]-1-[[4-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B2492307.png)
![N-methyl-5-phenyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2492308.png)
![N-Methyl-N-[(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)methyl]but-2-ynamide](/img/structure/B2492309.png)

![3-[2-(Azepan-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-phenylpyrimidin-4-one](/img/structure/B2492311.png)




![7-(4-(2-cyclopentylacetyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2492321.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-[(2-chlorophenyl)formamido]propanoate](/img/structure/B2492326.png)

![1-(4-fluorophenyl)-4-isopropyl-6-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2492330.png)